An In-Depth Technical Guide to 4-Bromo-1-hydroxy-2-naphthoic Acid: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Bromo-1-hydroxy-2-naphthoic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-bromo-1-hydroxy-2-naphthoic acid, a key chemical intermediate. We will delve into its chemical and physical properties, synthesis, reactivity, and its emerging role in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Chemical Identity
4-Bromo-1-hydroxy-2-naphthoic acid is a substituted aromatic compound belonging to the family of naphthoic acids. Its structure, characterized by a naphthalene core with bromo, hydroxyl, and carboxylic acid functional groups, makes it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 5813-37-6 | [1] |
| Molecular Formula | C₁₁H₇BrO₃ | [1] |
| Molecular Weight | 267.08 g/mol | |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=C2O)C(=O)O)Br)O | N/A |
| InChI Key | ORABWYPHDRBFAX-UHFFFAOYSA-N | |
| Physical Form | Solid |
Physicochemical Properties
Synthesis and Reactivity
The primary route for the synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid involves the electrophilic bromination of 1-hydroxy-2-naphthoic acid.
Experimental Protocol: Synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid
This protocol is adapted from established synthetic procedures.[3]
Materials:
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1-hydroxy-2-naphthoic acid
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Chloroform (CHCl₃)
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Bromine (Br₂)
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Distilled water
Procedure:
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Suspend 1-hydroxy-2-naphthoic acid (e.g., 2.5 g, 13.3 mmol) in chloroform (50 ml) in a round-bottom flask equipped with a magnetic stirrer.
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Prepare a solution of bromine (e.g., 0.68 ml) in chloroform (5 ml).
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Add the bromine solution dropwise to the suspension of 1-hydroxy-2-naphthoic acid at room temperature while stirring.
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Continue stirring the reaction mixture at room temperature for one hour.
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Remove the chloroform solvent under reduced pressure using a rotary evaporator.
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Wash the resulting solid residue repeatedly with distilled water.
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Collect the solid product by filtration and dry it thoroughly to obtain 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid as a white solid.[3]
Causality behind Experimental Choices:
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Chloroform as Solvent: Chloroform is an effective solvent for both the starting material and bromine, facilitating a homogeneous reaction environment.
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Dropwise Addition of Bromine: This ensures a controlled reaction rate and minimizes the formation of polybrominated byproducts.
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Room Temperature Reaction: The reaction proceeds efficiently at ambient temperature, avoiding the need for heating or cooling, which simplifies the experimental setup.
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Washing with Water: This step is crucial for removing any unreacted bromine and other water-soluble impurities.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of 4-Bromo-1-hydroxy-2-naphthoic acid.
Spectral Characterization (Predicted)
While specific experimental spectra for 4-Bromo-1-hydroxy-2-naphthoic acid are not widely published, we can predict the key features based on its structure and comparison with related compounds like 1-hydroxy-2-naphthoic acid.[4]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. A broad singlet corresponding to the carboxylic acid proton would likely be observed at a downfield chemical shift (typically >10 ppm).
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¹³C NMR: The carbon NMR spectrum would display 11 distinct signals corresponding to the carbon atoms of the naphthalene ring and the carboxylic acid group. The carbon atom attached to the bromine would show a characteristic chemical shift.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp peak around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (267.08 g/mol ). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks with approximately equal intensity).
Applications in Drug Discovery and Medicinal Chemistry
4-Bromo-1-hydroxy-2-naphthoic acid serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The naphthalene scaffold is a common feature in many biologically active compounds.
Precursor for Antimicrobial Agents
Derivatives of 4-Bromo-1-hydroxy-2-naphthoic acid have been investigated for their antimicrobial properties. For example, it can be used as a starting material for the synthesis of dihydropyrimidine derivatives, which have shown promising activity against various bacterial strains.
Scaffold for Anticancer Drug Development
Naphthoic acid derivatives are being explored as potential anticancer agents. The planar aromatic structure of the naphthalene ring allows for intercalation with DNA, a mechanism of action for some anticancer drugs. Furthermore, the functional groups on 4-Bromo-1-hydroxy-2-naphthoic acid provide handles for further chemical modifications to optimize biological activity and selectivity.
Intermediate in the Synthesis of Receptor Modulators
The naphthoic acid core is also found in molecules designed to interact with specific biological targets. For instance, derivatives of 2-naphthoic acid have been studied as antagonists for the P2Y14 receptor, which is implicated in inflammatory processes. This suggests that 4-Bromo-1-hydroxy-2-naphthoic acid could be a useful starting point for the development of novel anti-inflammatory drugs.
Diagram of Potential Drug Development Pathways
Caption: Potential applications of 4-Bromo-1-hydroxy-2-naphthoic acid in drug development.
Safety and Handling
4-Bromo-1-hydroxy-2-naphthoic acid should be handled with appropriate safety precautions in a laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
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Personal Protective Equipment (PPE): It is recommended to use safety glasses, gloves, and a lab coat when handling this compound. Work should be performed in a well-ventilated area or under a fume hood.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
4-Bromo-1-hydroxy-2-naphthoic acid is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and versatile chemical structure make it an attractive starting material for the creation of diverse molecular libraries. While further characterization of its own physicochemical and biological properties is warranted, its role as a precursor to bioactive molecules, particularly in the areas of antimicrobial and anticancer research, is well-established. This guide serves as a foundational resource for scientists looking to explore the utility of this compound in their research endeavors.
References
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Chemical-Suppliers. (n.d.). 4-Bromo-1-hydroxy-2-naphthoic acid. Retrieved from [Link]
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LookChem. (n.d.). 8-Bromo-1-naphthoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-hydroxy-2-naphthoic acid. Retrieved from [Link]
- Sherekar, V. M., & Bhandarkar, S. E. (2016). Synthesis, characterization and biological evaluation of 4-(4-bromo-1-hydroxynaphthalen-2-yl)-6-aryl-5,6-dihydropyrimidin-2(1h)-one. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1545-1551.
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Synthesis of 4-bromo-1-hydroxy-naphthalene-2-carboxylic acid. (n.d.). In PrepChem. Retrieved from [Link]
